Boc-N-ME-P-nitro-phe-OH dcha

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

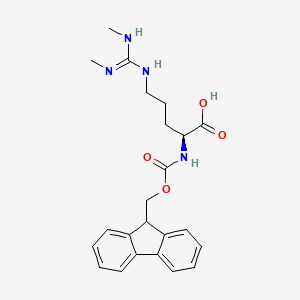

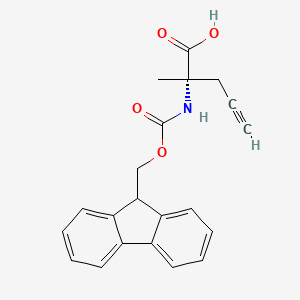

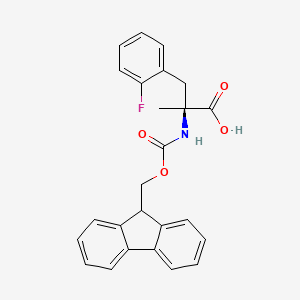

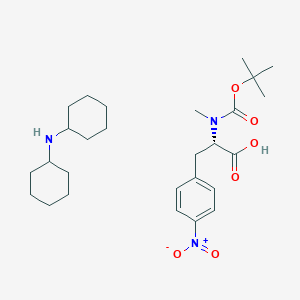

“Boc-N-ME-P-nitro-phe-OH dcha” is a derivative of phenylalanine . It has a molecular weight of 505.64700 and a molecular formula of C27H43N3O6 .

Molecular Structure Analysis

The IUPAC name for “Boc-N-ME-P-nitro-phe-OH dcha” is (2S)-2-[(tert-butoxycarbonyl)(methyl)amino]-3-(4-nitrophenyl)propanoic acid . The InChI code for this compound is 1S/C15H20N2O6/c1-15(2,3)23-14(20)16(4)12(13(18)19)9-10-5-7-11(8-6-10)17(21)22/h5-8,12H,9H2,1-4H3,(H,18,19)/t12-/m0/s1 .Physical And Chemical Properties Analysis

“Boc-N-ME-P-nitro-phe-OH dcha” has a molecular weight of 505.64700 . The density, boiling point, and melting point are not available . The compound should be stored at a temperature between 28°C .Aplicaciones Científicas De Investigación

Peptide Bond Formation : Narita et al. (1985) investigated the formation of 2-substituted 4,4-dimethyl-5(4H)-oxazolones in peptide bond formation. They found that Boc–Leu3–Aib–OH reacts with H–Leu3–OBzl via oxazolone formation, suggesting a potential role in peptide synthesis (Narita, Ishikawa, Kudo, & Endo, 1985).

Phenol Conjugation : Benoiton, Lee, and Chen (2009) explored the reactions of N-tert-Butoxycarbonylamino acids with p-nitrophenol, highlighting the role of such compounds in the synthesis of peptides and the potential for various reactions in organic chemistry (Benoiton, Lee, & Chen, 2009).

Photocatalytic Degradation : Wu et al. (2021) studied the S-scheme heterojunction photocatalyst for environmental pollution control. Their research demonstrates the potential of such compounds in environmental applications, particularly in photocatalytic degradation processes (Wu, Yu, Zhang, Zhang, Zhu, & Zhu, 2021).

Ionic Liquid Reactions : Brotton et al. (2018) examined the reaction of ionic liquids with nitrogen dioxide, suggesting a role in understanding the chemistry of hypergolic, ionic-liquid-based fuels (Brotton, Lucas, Jensen, Anderson, & Kaiser, 2018).

Peptide Synthesis : Nguyen, Seyer, Heitz, and Castro (1985) discussed the synthesis of peptides using benzotriazolyloxytris(dimethylamino)phosphonium hexafluorophosphate, incorporating Boc(Nim-Boc)histidine (DCHA) in their process (Nguyen, Seyer, Heitz, & Castro, 1985).

Thiol Function Protection : Matsueda, Kimura, Kaiser, and Matsueda (1981) reported the use of the 3-nitro-2-pyridinesulfenyl group for protecting and activating the thiol function of cysteine, a technique potentially useful in peptide chemistry (Matsueda, Kimura, Kaiser, & Matsueda, 1981).

Propiedades

IUPAC Name |

N-cyclohexylcyclohexanamine;(2S)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-(4-nitrophenyl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O6.C12H23N/c1-15(2,3)23-14(20)16(4)12(13(18)19)9-10-5-7-11(8-6-10)17(21)22;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h5-8,12H,9H2,1-4H3,(H,18,19);11-13H,1-10H2/t12-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMSNICCTSDFCSF-YDALLXLXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)C(CC1=CC=C(C=C1)[N+](=O)[O-])C(=O)O.C1CCC(CC1)NC2CCCCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N(C)[C@@H](CC1=CC=C(C=C1)[N+](=O)[O-])C(=O)O.C1CCC(CC1)NC2CCCCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H43N3O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

505.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Boc-N-ME-P-nitro-phe-OH dcha | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.